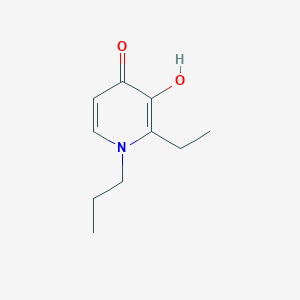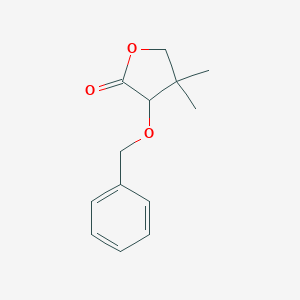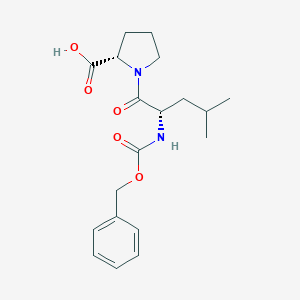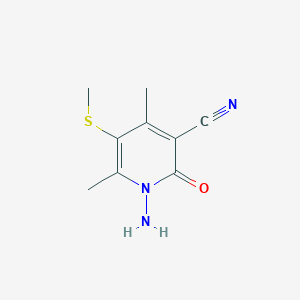![molecular formula C16H15NS B038177 3-Methyl-2-[(Z)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole CAS No. 123768-25-2](/img/structure/B38177.png)
3-Methyl-2-[(Z)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-[(Z)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole, also known as resveratrol analog, is a synthetic compound that has gained significant attention in the scientific community due to its potential health benefits. This compound is a derivative of resveratrol, a natural compound found in grapes, berries, and peanuts. Resveratrol analog has been extensively studied for its various biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.
Wirkmechanismus
The mechanism of action of 3-Methyl-2-[(Z)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole is not fully understood. However, it is believed that this compound exerts its biological activities through various mechanisms such as inhibition of oxidative stress, modulation of inflammatory pathways, and regulation of cell signaling pathways.
Biochemische Und Physiologische Effekte
Several studies have demonstrated that 3-Methyl-2-[(Z)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole has potent biochemical and physiological effects. This compound has been shown to reduce oxidative stress and inflammation in various cell types. It has also been found to regulate cell signaling pathways and modulate gene expression. Furthermore, this compound has been shown to have anti-aging effects by increasing the lifespan of various organisms.
Vorteile Und Einschränkungen Für Laborexperimente
3-Methyl-2-[(Z)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole has several advantages for lab experiments. This compound is stable and can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds with similar biological activities. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research on 3-Methyl-2-[(Z)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole. One area of research is the development of novel synthetic analogs with improved biological activities and pharmacokinetic properties. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of this compound. Furthermore, more studies are needed to determine the safety and efficacy of this compound in human clinical trials.
Synthesemethoden
The synthesis of 3-Methyl-2-[(Z)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the Hantzsch reaction. This reaction involves the condensation of 2-aminobenzothiazole, acetophenone, and acetaldehyde in the presence of a catalyst such as ammonium acetate. The resulting product is then purified using various techniques such as column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-[(Z)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole has been extensively studied for its various biological activities. Several studies have demonstrated that this compound has potent anti-inflammatory and antioxidant properties. It has also been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. Furthermore, this compound has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
123768-25-2 |
|---|---|
Produktname |
3-Methyl-2-[(Z)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole |
Molekularformel |
C16H15NS |
Molekulargewicht |
253.4 g/mol |
IUPAC-Name |
3-methyl-2-[(Z)-2-phenylethenyl]-2H-1,3-benzothiazole |
InChI |
InChI=1S/C16H15NS/c1-17-14-9-5-6-10-15(14)18-16(17)12-11-13-7-3-2-4-8-13/h2-12,16H,1H3/b12-11- |
InChI-Schlüssel |
NVYGHKKDZBBWMV-QXMHVHEDSA-N |
Isomerische SMILES |
CN1C(SC2=CC=CC=C21)/C=C\C3=CC=CC=C3 |
SMILES |
CN1C(SC2=CC=CC=C21)C=CC3=CC=CC=C3 |
Kanonische SMILES |
CN1C(SC2=CC=CC=C21)C=CC3=CC=CC=C3 |
Synonyme |
Benzothiazole, 2,3-dihydro-3-methyl-2-(2-phenylethenyl)-, (Z)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



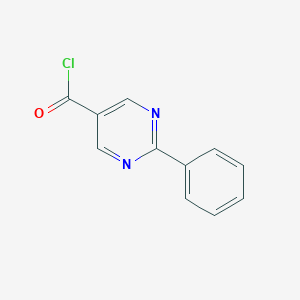
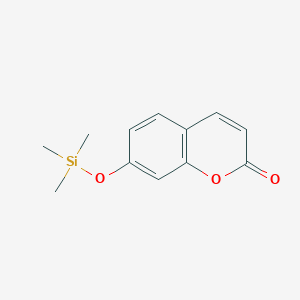

![7-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B38102.png)
![2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid](/img/structure/B38106.png)
![1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanone](/img/structure/B38109.png)


